molecular formula C18H20O5 B080353 Dibenzo-15-crown-5 CAS No. 14262-60-3

Dibenzo-15-crown-5

Cat. No.: B080353
CAS No.: 14262-60-3
M. Wt: 316.3 g/mol
InChI Key: QSBFECWPKSRWNM-UHFFFAOYSA-N
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Description

Dibenzo-15-crown-5 is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure containing multiple ether groups. This compound, specifically, has a cavity size that is well-suited for complexing with sodium ions, making it a valuable compound in various chemical applications .

Mechanism of Action

Target of Action

Dibenzo-15-crown-5 (DB15C5) primarily targets metal ions, particularly sodium and potassium ions . It acts as a ligand in metal-catalyzed reactions, enhancing reactivity and selectivity by coordinating with these metal cations .

Mode of Action

DB15C5 interacts with its targets through a process known as complexation. The compound has a unique cyclic structure that forms a cavity, allowing it to encapsulate the metal ions . This encapsulation facilitates the transfer of sodium and potassium ions across interfaces . For instance, DB15C5 has been shown to facilitate the transfer of these ions across the water/1,2-dichloroethane interface .

Biochemical Pathways

The primary biochemical pathway affected by DB15C5 involves the transfer of sodium and potassium ions. The facilitated ion transfer across interfaces impacts various biochemical processes, given the crucial role of these ions in cellular functions .

Result of Action

The primary molecular effect of DB15C5’s action is the facilitated transfer of sodium and potassium ions. This can influence various cellular processes, given the importance of these ions in maintaining cellular homeostasis .

Action Environment

The action of DB15C5 can be influenced by environmental factors. For instance, the efficiency of ion transfer facilitated by DB15C5 can be affected by the properties of the interface across which the ions are being transferred . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other ions or molecules .

Biochemical Analysis

Biochemical Properties

Dibenzo-15-crown-5 has been found to interact with various biomolecules. For instance, it has been reported to form complexes with sodium ions . The nature of these interactions is primarily electrostatic, as the oxygen atoms in the crown ether ring can donate electron pairs to the positively charged sodium ions .

Cellular Effects

It is known that crown ethers can influence cell function by interacting with metal ions that play crucial roles in various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with metal ions. The crown ether ring forms a cavity that is just the right size to accommodate certain metal ions, such as sodium . This can influence the activity of enzymes and other proteins that require these metal ions for their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time

Metabolic Pathways

This compound is likely to interact with various enzymes and cofactors involved in metabolic pathways due to its ability to bind metal ions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with metal ions. These ions can act as “carriers” that help transport the compound to different parts of the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with metal ions. These ions are found in various compartments within the cell, and the compound could potentially be directed to these locations through its interactions with these ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo-15-crown-5 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of catechol with ethylene glycol dichloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzo-15-crown-5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBFECWPKSRWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327366
Record name Dibenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14262-60-3
Record name Dibenzo-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo-15-crown 5-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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